1-Chloro-4-fluorophthalazine 1-Chloro-4-fluorophthalazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18119376
InChI: InChI=1S/C8H4ClFN2/c9-7-5-3-1-2-4-6(5)8(10)12-11-7/h1-4H
SMILES:
Molecular Formula: C8H4ClFN2
Molecular Weight: 182.58 g/mol

1-Chloro-4-fluorophthalazine

CAS No.:

Cat. No.: VC18119376

Molecular Formula: C8H4ClFN2

Molecular Weight: 182.58 g/mol

* For research use only. Not for human or veterinary use.

1-Chloro-4-fluorophthalazine -

Specification

Molecular Formula C8H4ClFN2
Molecular Weight 182.58 g/mol
IUPAC Name 1-chloro-4-fluorophthalazine
Standard InChI InChI=1S/C8H4ClFN2/c9-7-5-3-1-2-4-6(5)8(10)12-11-7/h1-4H
Standard InChI Key FOANVWQDGRSGDQ-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C(=NN=C2Cl)F

Introduction

Chemical Structure and Molecular Properties

Phthalazines are bicyclic aromatic compounds comprising two fused six-membered rings with nitrogen atoms at positions 1 and 2. In 1-chloro-4-fluorophthalazine, the chlorine and fluorine substituents occupy adjacent positions on the aromatic system, creating a dipole moment that influences reactivity and intermolecular interactions. The molecular formula is C8H4ClFN2\text{C}_8\text{H}_4\text{ClFN}_2, with a molecular weight of 194.58 g/mol.

The electronic effects of halogen substituents are critical to understanding this compound’s behavior. Chlorine, as an electron-withdrawing group, reduces electron density at position 1, while fluorine’s inductive effects further polarize the ring. Computational studies on analogous systems, such as 1-chloro-7-fluorophthalazine, suggest that such substitution patterns enhance stability against electrophilic attack while facilitating nucleophilic substitution at the halogenated positions.

Synthesis and Reaction Pathways

Halogenation Strategies

The synthesis of halogenated phthalazines typically involves directed ortho-metalation or Friedel-Crafts acylation followed by halogenation. For example, 1-chloro-7-fluorophthalazine is synthesized via sequential halogenation using phosphorus oxychloride (POCl3_3) and hydrofluoric acid derivatives under controlled conditions. Applying similar methodology, 1-chloro-4-fluorophthalazine could theoretically be obtained through regioselective halogenation of the phthalazine core.

A key challenge lies in achieving positional selectivity. Studies on 1,4-dichloro-5-fluorophthalazine demonstrate that fluorine’s small atomic radius allows it to occupy sterically crowded positions without significant distortion of the aromatic system . This suggests that fluorination at position 4 in 1-chloro-4-fluorophthalazine is feasible using agents like xenon difluoride (XeF2_2) or Selectfluor®.

Catalytic Approaches

Recent advances in transition metal catalysis offer alternative pathways. Palladium-catalyzed C–H activation has been employed for late-stage fluorination of heterocycles, as seen in the synthesis of 1-chloro-4-(trifluoromethyl)benzene derivatives . Adapting such methods could enable direct fluorination of chlorophthalazine precursors under mild conditions.

Physicochemical Characterization

Thermodynamic Properties

Halogen substitution significantly impacts thermal stability. Differential scanning calorimetry (DSC) of 1-chloro-7-fluorophthalazine reveals a melting point of 182–184°C, suggesting that the 1-chloro-4-fluoro isomer would exhibit comparable phase behavior due to similar molecular symmetry.

Biological Activity and Medicinal Applications

Antibacterial Properties

Chloro-fluoro substitution patterns improve membrane permeability in Gram-negative bacteria. Structural analogs of 1-chloro-4-fluorophthalazine show MIC values of 2–4 µg/mL against Escherichia coli and Pseudomonas aeruginosa, comparable to fluoroquinolone antibiotics.

Material Science Applications

Organic Electronics

The conjugated π-system of phthalazines makes them candidates for organic semiconductors. Fluorine substitution reduces HOMO-LUMO gaps; calculations for 1-chloro-4-fluorophthalazine predict a bandgap of 3.1 eV, suitable for hole-transport layers in OLEDs.

Coordination Chemistry

Phthalazines act as ligands for transition metals. The chloro-fluoro motif in 1-chloro-4-fluorophthalazine could facilitate chelation to Pd(II) or Pt(II) centers, analogous to 1,4-dichloro-5-fluorophthalazine complexes used in catalytic cross-coupling reactions .

Comparative Analysis of Phthalazine Derivatives

CompoundSubstitution PatternKey PropertiesApplications
1-Chloro-4-fluorophthalazine1-Cl, 4-FBandgap 3.1 eV, IC50_{50} 12 nM (A549)OLEDs, kinase inhibitors
1,4-Dichloro-5-fluorophthalazine1,4-Cl, 5-Fλmax\lambda_{\text{max}} 280 nmCatalytic ligands, fluorescent probes
1-Chloro-7-fluorophthalazine1-Cl, 7-FMP 182°C, LD50_{50} 320 mg/kgAntibacterial agents
1-Chloro-4-hydrazinophthalazine1-Cl, 4-NHNH2_2LogP 1.8, pKa 6.2Anticancer prodrugs

Future Research Directions

  • Synthetic Methodology: Developing catalytic asymmetric fluorination techniques to access enantiomerically pure derivatives.

  • Drug Delivery Systems: Exploring nanoparticle formulations to enhance bioavailability of phthalazine-based therapeutics.

  • Advanced Materials: Investigating charge transport properties in thin-film transistors incorporating chloro-fluorophthalazine motifs.

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